L-Ornithinoalanine is a non-proteinogenic amino acid that combines the structures of ornithine and alanine. This compound is of interest in biochemical research due to its potential applications in various scientific fields, particularly in the study of protein synthesis and metabolic pathways. L-Ornithinoalanine is classified as an unnatural amino acid, which means it does not occur naturally in proteins but can be synthesized for experimental purposes.
L-Ornithinoalanine is derived from the amino acids ornithine and alanine. It is classified within the broader category of amino acids, specifically as a non-proteinogenic or unnatural amino acid. These types of amino acids are often used in research to investigate biochemical processes or to create modified proteins with unique properties.
The synthesis of L-Ornithinoalanine can be achieved through several methods, including:
The chemical synthesis typically involves coupling reactions between protected forms of ornithine and alanine under specific conditions that facilitate the formation of peptide bonds. Enzymatic methods may involve transamination reactions, where an amino group is transferred from one molecule to another, effectively generating L-Ornithinoalanine from other amino acids.
L-Ornithinoalanine consists of an ornithine backbone with an additional alanine side chain. The molecular formula for L-Ornithinoalanine is , indicating it contains six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
L-Ornithinoalanine can participate in various chemical reactions typical for amino acids, such as:
The reactivity of L-Ornithinoalanine is influenced by its functional groups; the amine group can participate in nucleophilic attacks while the carboxylic acid group can undergo esterification or amidation reactions.
The mechanism by which L-Ornithinoalanine exerts its effects primarily involves its incorporation into proteins or peptides during translation. When incorporated into polypeptides, it may alter the physical properties or biological activities of these molecules.
Research indicates that unnatural amino acids like L-Ornithinoalanine can influence protein folding and stability, potentially leading to novel functionalities in engineered proteins.
Relevant analyses show that L-Ornithinoalanine maintains stability under standard laboratory conditions but requires careful handling during synthesis due to potential reactivity with other chemical agents.
L-Ornithinoalanine has several scientific applications:
Research continues to explore the full potential of L-Ornithinoalanine in various scientific disciplines, highlighting its versatility as a tool for advancing our understanding of biochemistry and molecular biology.
L-Ornithinoalanine arises primarily through post-translational modifications of proteins, linking metabolic flux through ornithine with enzymatic crosslinking activities. Its formation represents a point of convergence between nitrogen disposal pathways and structural protein biochemistry.
The biosynthesis of L-ornithinoalanine is predominantly mediated by transglutaminases (TGs), which catalyze covalent bond formation between specific amino acid residues. These calcium-dependent enzymes (EC 2.3.2.13) create isopeptide bonds between the γ-carboxamide group of protein-bound glutamine residues and the ε-amino group of lysine or, alternatively, the δ-amino group of free or protein-bound ornithine [1] [6].
Microbial transglutaminase (mTG) exhibits particular relevance in OAL formation due to its:
Table 1: Enzymatic Crosslinking Strategies Relevant to OAL Formation
Enzyme | Catalytic Mechanism | Primary Amino Acid Targets | Key Features |
---|---|---|---|
Transglutaminase | Acyl transfer between Gln and Lys/Orn | Glutamine, Lysine/Ornithine | Calcium-dependent (eukaryotic); Calcium-independent (microbial) |
Lysyl Oxidase | Oxidative deamination of lysine | Lysine (collagen/elastin) | Copper-dependent; ECM crosslinking |
Sortase A | Transpeptidation of LPXTG motif | Threonine, Glycine | Gram-positive bacterial cell wall anchoring |
This enzymatic crosslinking represents a physiologically significant post-translational modification in both prokaryotic and eukaryotic systems. In Streptomyces mobaraensis, mTG-mediated crosslinks contribute to spore coat maturation and mycelial stability [1]. Similarly, mammalian tissue transglutaminases generate ornithinoalanine-containing peptides during extracellular matrix remodeling and wound healing processes [6].
L-Ornithine transcarbamylase (OTC, EC 2.1.3.3) occupies a pivotal position in ornithine metabolism by regulating precursor availability for OAL biosynthesis. This mitochondrial enzyme catalyzes the condensation of ornithine with carbamoyl phosphate to form citrulline within the urea cycle [3] [5].
Key biochemical characteristics of OTC include:
Gene expression dynamics significantly influence OAL precursor availability:
\ce{Ornithine + Carbamoyl\ phosphate ->[\text{OTC}] Citrulline + P_i}
Hepatic OTC expression increases >5-fold during starvation and high-protein diets, directly linking dietary nitrogen intake to ornithine flux [5] [9]. This metabolic plasticity ensures sufficient ornithine substrate is partitioned toward both urea cycle function and potential OAL formation during periods of nitrogen overload.
Table 2: Biochemical Parameters of OTC Across Tissues
Parameter | Liver | Intestine | Kidney | Functional Significance |
---|---|---|---|---|
Km (ornithine) | 0.3–0.5 mM | 0.2–0.4 mM | 0.4–0.6 mM | Higher affinity in intestine enhances citrulline production |
Vmax (μmol/min/g) | 12–18 | 8–12 | 3–5 | Matches tissue-specific urea cycle activity |
pH optimum | 7.8–8.2 | 7.5–7.9 | 7.6–8.0 | Adapts to mitochondrial matrix pH gradients |
NAG activation | +++ | ++ | + | Liver shows greatest urea cycle dependence |
Metabolic channeling occurs between OTC and downstream ornithine-utilizing reactions. The mitochondrial localization of OTC positions it near transglutaminases that access ornithine either directly or via mitochondrial ornithine exporters. This compartmentalization enables efficient precursor shuttling for OAL biosynthesis when cytosolic ornithine concentrations increase [4] [9].
The urea cycle serves as the primary source of ornithine for metabolic processes, positioning L-ornithinoalanine formation at the intersection of nitrogen detoxification and amino acid modification pathways.
Ornithine flux partitioning occurs at multiple levels:
Table 3: Metabolic Fates of Ornithine in Different Tissues
Tissue | Primary Ornithine Source | Major Metabolic Fate | L-Ornithinoalanine Relevance |
---|---|---|---|
Liver | Arginase reaction (urea cycle) | Urea cycle replenishment | Low (high flux to citrulline) |
Intestine | Arginine deiminase pathway | Citrulline/arginine synthesis | Moderate (mucosal barrier crosslinking) |
Kidney | Plasma filtration/reabsorption | Proline synthesis | Low |
Keratinocytes | Arginase I/II hydrolysis | Polyamine/proline production | High (epidermal crosslinking) |
Microbial cells | Arginine deiminase or biosynthesis | Crosslinking in structural proteins | High (spore/cell wall stabilization) |
The ornithine aminotransferase (OAT) pathway provides an alternative metabolic route that indirectly influences OAL biosynthesis. OAT (EC 2.6.1.13) reversibly converts ornithine to glutamate-5-semialdehyde, which spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C) – a precursor for proline and glutamate biosynthesis [9]. This mitochondrial enzyme creates a metabolic branch point:
\ce{Ornithine <=>[\text{OAT}][\text{}] Glutamate-5-semialdehyde <=>[\text{}] \Delta^1\text{-Pyrroline-5-carboxylate} ->[\text{}] Proline}
In OAT-deficient states (gyrate atrophy), ornithine accumulation >10-fold above physiological levels occurs, dramatically increasing substrate availability for transglutaminase-mediated OAL formation [9]. This pathological elevation demonstrates the critical role of metabolic partitioning in preventing excessive non-canonical amino acid derivative formation.
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